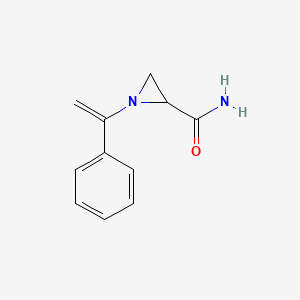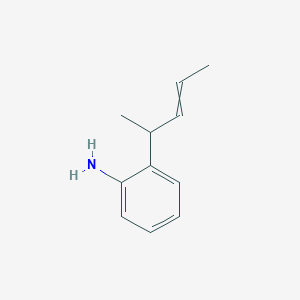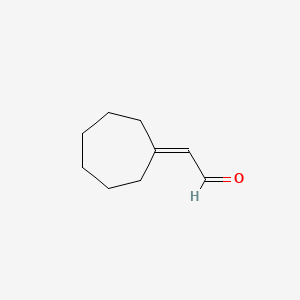
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of acetic acid, dichlorophenoxy, and thienylcarbonyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thienylcarbonyl phenol derivative, followed by chlorination to introduce the dichloro groups. The final esterification step involves reacting the chlorinated phenol with acetic acid and 2-methoxyethanol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, ethyl ester
- Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, methyl ester
Uniqueness
Compared to similar compounds, acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester stands out due to its specific ester group, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
78747-66-7 |
|---|---|
Fórmula molecular |
C16H14Cl2O5S |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
2-methoxyethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate |
InChI |
InChI=1S/C16H14Cl2O5S/c1-21-6-7-22-13(19)9-23-11-5-4-10(14(17)15(11)18)16(20)12-3-2-8-24-12/h2-5,8H,6-7,9H2,1H3 |
Clave InChI |
BMOLRVXVPKRJLZ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
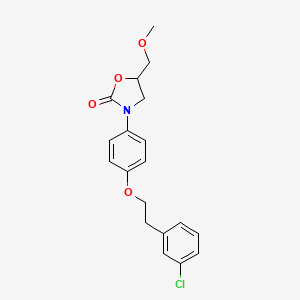
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)

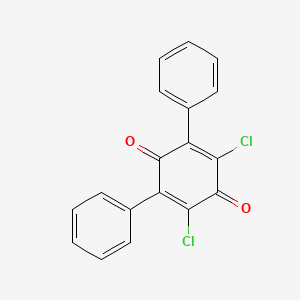


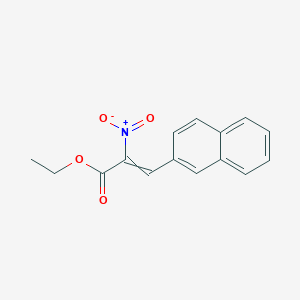
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
